Monobenzyl Phthalate β-D-Glucuronide
CAS No.: 102674-29-3
Cat. No.: VC0144667
Molecular Formula: C21H20O10
Molecular Weight: 432.381
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102674-29-3 |
|---|---|
| Molecular Formula | C21H20O10 |
| Molecular Weight | 432.381 |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-phenylmethoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C21H20O10/c22-14-15(23)17(18(25)26)30-21(16(14)24)31-20(28)13-9-5-4-8-12(13)19(27)29-10-11-6-2-1-3-7-11/h1-9,14-17,21-24H,10H2,(H,25,26)/t14-,15-,16+,17-,21-/m0/s1 |
| Standard InChI Key | XRYVIGQHAGBRFV-QYRAFCHESA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Introduction
Chemical Structure and Properties
Monobenzyl Phthalate β-D-Glucuronide is characterized by its specific molecular structure that combines a phthalate monoester with a glucuronic acid moiety linked through a beta-glycosidic bond. The compound has a molecular formula of C21H20O10 with a corresponding molecular weight of 432.4 g/mol. Its IUPAC name is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-phenylmethoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid, reflecting its complex structure that includes multiple functional groups. This structure is significant as it represents the conjugation of monobenzyl phthalate with glucuronic acid through a beta-configuration, which determines its biological behavior and elimination pathway.
The compound possesses several key structural elements that contribute to its physiochemical properties. The glucuronic acid portion provides increased hydrophilicity compared to the parent monobenzyl phthalate, which is more lipophilic in nature. This enhanced water solubility is a critical factor in facilitating urinary excretion of phthalate metabolites from the body. The presence of the benzyl group distinguishes this compound from other phthalate glucuronides, such as monoethyl phthalate glucuronide or monomethyl phthalate glucuronide, which contain different alkyl moieties.
The beta-configuration of the glycosidic bond is particularly important from a biochemical perspective, as it determines the compound's susceptibility to enzymatic hydrolysis by beta-glucuronidase. This enzyme, present in various tissues and gut microbiota, can cleave the glucuronide moiety, potentially releasing the parent monobenzyl phthalate back into circulation, which has implications for toxicological assessments and biomonitoring studies.
Formation and Metabolic Pathways
The formation of Monobenzyl Phthalate β-D-Glucuronide occurs through specific metabolic pathways following exposure to benzyl butyl phthalate or other phthalates that can generate monobenzyl phthalate as an intermediate metabolite. Initially, phthalate diesters undergo phase I metabolism via hydrolysis to form monoester derivatives . Monobenzyl phthalate, derived from the hydrolysis of benzyl butyl phthalate, serves as the immediate precursor to Monobenzyl Phthalate β-D-Glucuronide . This metabolic transformation represents a critical detoxification mechanism whereby the body converts relatively lipophilic compounds into more water-soluble derivatives that can be more readily eliminated.
The glucuronidation process itself is catalyzed by UDP-glucuronosyltransferase enzymes located primarily in the endoplasmic reticulum of hepatocytes. These enzymes facilitate the transfer of glucuronic acid from the co-substrate UDP-glucuronic acid to the hydroxyl group of monobenzyl phthalate, resulting in the formation of the beta-D-glucuronide conjugate . This reaction represents a classic phase II biotransformation process that plays a crucial role in the elimination of xenobiotics and their metabolites from the body.
Research has documented that phthalate monoesters can follow multiple metabolic fates: direct excretion of the unconjugated monoester, conjugation with glucuronic acid to form glucuronides, or further oxidation by cytochrome P450 enzymes before potential glucuronidation . The proportion of monobenzyl phthalate that undergoes glucuronidation versus other metabolic pathways varies between individuals, potentially influencing susceptibility to phthalate-related health effects. Studies have shown that monobenzyl phthalate is predominantly present in its glucuronidated form in human urine samples, highlighting the significance of this biotransformation pathway in phthalate metabolism .
Biological Significance and Function
Monobenzyl Phthalate β-D-Glucuronide serves a critical biological function as part of the body's detoxification system, specifically for phthalate compounds that have been identified as potential endocrine disruptors. The process of glucuronidation has been hypothesized to mitigate phthalate monoester toxicity in rodents, suggesting an evolutionary adaptation to xenobiotic exposure . This detoxification mechanism is particularly significant given that phthalates have been associated with reproductive and developmental toxicities, as supported by various toxicological studies.
The efficiency of glucuronidation processes can vary significantly between individuals, potentially creating differences in susceptibility to phthalate-related adverse effects. Some research findings suggest that if the ratios of free to glucuronidated metabolites remain stable within individuals over time, it could indicate that certain people may be more efficient in the glucuronidation and excretion of phthalate compounds than others . This biological variability has important implications for risk assessment and biomonitoring studies focused on phthalate exposure.
In the context of biological monitoring, the presence of Monobenzyl Phthalate β-D-Glucuronide in urine serves as a specific biomarker for exposure to benzyl butyl phthalate, which is commonly used in various consumer products and industrial applications . The measurement of this glucuronide conjugate, either directly or after enzymatic deconjugation, enables researchers to assess the extent of environmental exposure to specific phthalates and evaluate potential health risks associated with such exposures.
The biological significance extends beyond mere detoxification, as the efficiency of glucuronidation may influence the internal dose of bioactive phthalate metabolites. Since some monoesters exhibit biological activity before conjugation, variations in glucuronidation rates could potentially modify the risk profile for phthalate exposure among different individuals or populations.
Analytical Methods and Detection
Accurate detection and quantification of Monobenzyl Phthalate β-D-Glucuronide in biological samples require sophisticated analytical techniques due to the complex nature of biological matrices and the potential for relatively low concentrations of the compound. Current analytical approaches typically involve sample preparation steps that may include enzymatic deconjugation with β-glucuronidase to release the free monobenzyl phthalate from its glucuronide conjugate . This approach enables the measurement of total (free plus conjugated) monobenzyl phthalate concentrations in biological samples.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) represents the gold standard for phthalate metabolite analysis in biological samples due to its high sensitivity and selectivity. Some advanced methods may enable direct measurement of the intact glucuronide conjugate without the deconjugation step, providing more specific information about metabolic processes. These methods typically employ specific chromatographic conditions optimized for the separation of glucuronide conjugates, which tend to be more polar than their parent compounds.
Sample preparation procedures for the analysis of phthalate metabolites, including glucuronide conjugates, often involve solid-phase extraction or liquid-liquid extraction to isolate the analytes of interest from complex matrices such as urine. Special precautions must be taken to avoid potential contamination from laboratory materials containing phthalates, which could lead to artificially elevated results and compromise data interpretation.
The development of isotopically labeled internal standards, such as deuterated analogues like Monoethyl Phthalate-d4 O-beta-D-Glucuronide, has significantly improved the accuracy and reliability of phthalate metabolite quantification by compensating for matrix effects and variations in extraction efficiency . These analytical advances have been crucial for generating the high-quality exposure data necessary for robust risk assessments and epidemiological studies focused on phthalate exposure and potential health effects.
Monobenzyl Phthalate β-D-Glucuronide serves as a valuable reference material in laboratories conducting toxicological research, particularly in studies focused on assessing environmental contaminants and understanding phthalate exposure patterns in human populations. The compound enables researchers to calibrate analytical instruments, validate detection methods, and establish quality control procedures essential for reliable biomonitoring studies.
Research findings from population studies have detected monobenzyl phthalate, the parent compound of the glucuronide, at the 95th percentile concentration of 137 ppb (92 μg/g creatinine) in human urine samples, reflecting exposure to benzyl butyl phthalate in the general population . These measurements are typically performed after enzymatic deconjugation, thus representing the total concentration of free and glucuronidated monobenzyl phthalate. The detection of these metabolites provides critical evidence of widespread human exposure to specific phthalates, informing regulatory decisions and public health interventions.
Experimental studies have demonstrated that phthalates, including metabolites like monobenzyl phthalate, can potentially act as endocrine disruptors with reproductive and developmental toxicity implications. The formation of glucuronide conjugates represents a detoxification pathway that may modulate these effects. Understanding the relationship between exposure levels, metabolite formation, and potential health outcomes remains a central focus of ongoing research in this field.
Analysis of urinary phthalate metabolites has revealed interesting patterns of human exposure across different demographic groups. For instance, research has shown that women of reproductive age (20-40 years) had significantly higher levels of monobutyl phthalate, another phthalate metabolite with reproductive and developmental toxicity in rodents, compared to other age/gender groups . These findings highlight the importance of considering demographic factors in exposure assessments and risk characterization for phthalates.
Comparative Data on Phthalate Metabolites
The table below presents comparative data on various phthalate metabolites detected in human urine samples, providing context for the relative abundance of different metabolites including free (unconjugated) forms:
| Phthalate Metabolite | N | Geometric Mean | Selected Percentiles | ||||||
|---|---|---|---|---|---|---|---|---|---|
| 10th | 25th | 50th | 75th | 90th | 95th | Max | |||
| Free MEHHP | 943 | 2.5 | <LOD | 0.9 | 2.5 | 6.4 | 18.6 | 32.5 | 358 |
| Free MEOHP | 943 | 1.7 | <LOD | <LOD | 1.6 | 4.0 | 11.2 | 19.3 | 148 |
| Free MECPP | 943 | 21.0 | 3.1 | 7.9 | 19.6 | 56.6 | 149 | 305 | 5,580 |
| Free MEP | 943 | 81.6 | 11.2 | 25.3 | 69.5 | 249 | 727 | 1,290 | 27,200 |
| Free MCPP | 943 | 1.1 | 0.1 | 0.5 | 1.3 | 2.7 | 6.2 | 15.3 | 225 |
| Free MCNP | 519 | 1.3 | <LOD | <LOD | 1.2 | 2.7 | 7.1 | 19.3 | 355 |
Note: Values are presented in μg/L, <LOD = below limit of detection
This data illustrates the distribution patterns of free (unconjugated) phthalate metabolites in human urine samples. When compared with total (free plus conjugated) levels, these values indicate that a substantial proportion of phthalate metabolites are excreted in the conjugated form, including glucuronide conjugates like Monobenzyl Phthalate β-D-Glucuronide. The relatively lower levels of free metabolites compared to total levels underscores the physiological importance of phase II conjugation reactions in phthalate metabolism and elimination.
Health and Environmental Implications
Research has indicated that phthalates, including their metabolites like monobenzyl phthalate, can cause reproductive and developmental toxicities, and their exposure is widespread among the general population. Studies have also shown that phthalates can induce apoptosis in human peripheral blood mononuclear cells, affecting cell viability and mitochondrial function. The formation of glucuronide conjugates like Monobenzyl Phthalate β-D-Glucuronide may modulate these effects by altering the bioavailability and elimination kinetics of the bioactive monoester metabolites.
From an environmental perspective, the detection of phthalate metabolites in human urine samples has raised concerns about ubiquitous exposure to these compounds through various consumer products and environmental sources. Biomonitoring studies have detected monobenzyl phthalate, which reflects exposure to benzyl butyl phthalate, at significant levels in the general population . These findings highlight the importance of comprehensive risk assessments that consider the full spectrum of phthalates to which humans are exposed, beyond the traditionally focused di-(2-ethylhexyl) phthalate and di-isononyl phthalate.
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